molecular formula C16H16ClNO3 B5523376 N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide

Cat. No.: B5523376
M. Wt: 305.75 g/mol
InChI Key: PYABKCCTGDKQCT-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 4-chloro-2,5-dimethoxyphenylamine group linked to a 3-methyl-substituted benzoyl moiety.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-5-4-6-11(7-10)16(19)18-13-9-14(20-2)12(17)8-15(13)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYABKCCTGDKQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its biological effects. The binding of the compound to these receptors can modulate various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides

N-(4-Chloro-2,5-Dimethoxyphenyl)-2-Hydroxy-3-Nitrobenzamide (CAS 33580-98-2)
  • Structural Differences: Incorporates a nitro (-NO₂) and hydroxyl (-OH) group at the 3- and 2-positions of the benzamide ring, respectively.
  • Hydroxyl groups can participate in hydrogen bonding, influencing solubility and crystal packing .
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide
  • Structural Differences : Replaces the 4-chloro-2,5-dimethoxyphenyl group with a 4-bromophenyl group and substitutes the 3-methylbenzamide with a 3,4,5-trimethoxybenzamide.
  • Impact on Properties: Bromine’s larger atomic radius compared to chlorine may alter van der Waals interactions in crystal packing, as seen in its distinct hydrogen-bonded chain structure .

Naphthalenecarboxamide Derivatives

N-(4-Chloro-2,5-Dimethoxyphenyl)-3-Hydroxynaphthalene-2-Carboxamide (CAS 4273-92-1)
  • Structural Differences : Replaces the benzamide core with a naphthalene ring bearing a hydroxyl group.
  • Impact on Properties :
    • The extended aromatic system increases hydrophobicity (higher logP), likely reducing aqueous solubility but improving lipid bilayer penetration.
    • Hydroxyl groups on naphthalene may confer antioxidant or metal-chelating properties .

Azo Dye Derivatives

2,2'-[(3,3'-Dichloro[1,1'-Biphenyl]-4,4'-Diyl)Bis(Azo)]Bis[N-(4-Chloro-2,5-Dimethoxyphenyl)-3-Oxobutyramide]
  • Structural Differences : Incorporates azo (-N=N-) linkages and a biphenyl backbone, forming a high-molecular-weight compound.
  • Impact on Applications :
    • Used in dyes or pigments due to strong chromophoric azo groups.
    • The 3-oxobutyramide moiety may enhance thermal stability, making it suitable for industrial applications .

Phenethylamine Derivatives (NBOMe/NBOH Series)

25C-NBOH HCl (Entry 10, )
  • Structural Differences : Replaces the benzamide with a phenethylamine scaffold linked to a 4-chloro-2,5-dimethoxyphenyl group.
  • Impact on Bioactivity :
    • NBOH/NBOMe compounds act as potent serotonin 5-HT₂A receptor agonists, contrasting with benzamides, which often target enzymes (e.g., histone deacetylases).
    • The absence of an amide bond in 25C-NBOH reduces metabolic stability compared to benzamides .

Physicochemical and Functional Comparisons

Compound Class Key Substituents logP (Predicted) Applications Notable Properties
Target Compound 3-methyl, 4-Cl, 2,5-(OCH₃) ~2.5 Pharmaceuticals (hypothetical) Balanced solubility/permeability
Nitrobenzamide (CAS 33580-98-2) 3-NO₂, 2-OH ~1.8 Antimicrobial agents High polarity, hydrogen bonding
Naphthalenecarboxamide (CAS 4273-92-1) 3-OH, naphthalene ~3.2 Materials science Hydrophobic, UV absorption
Azo Dye Derivatives Azo, biphenyl >4.0 Industrial dyes Thermal stability, color intensity

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